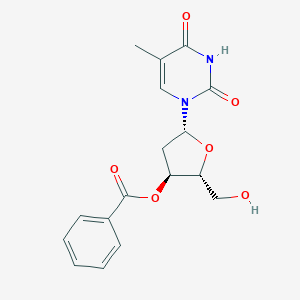
2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (MTO) is a carboxylic acid with a trifluoromethyl group attached to the 2-methyl-5-oxazole ring. It is a colorless, odorless, and crystalline solid at room temperature. MTO is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives are vital in the synthesis of various compounds. They serve as intermediates for creating functional derivatives, enabling the introduction of highly basic aliphatic amines into oxazole and facilitating the oxazol-2-yl moiety's integration into the oxazole ring. Such processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and material science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Facilitation of Oxazoles as Activated Carboxylic Acids
Oxazoles, including this compound, act as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, showcasing their utility in synthesizing macrolides and other complex molecules. This characteristic underlines their importance in organic synthesis, particularly in constructing molecules with intricate structures (Wasserman, Gambale, & Pulwer, 1981).
Role in Amino Acid Synthesis
The compound and its derivatives play a significant role in synthesizing α-trifluoromethyl α-amino acids, which are crucial for pharmaceutical development. These amino acids, featuring aromatic, heteroaromatic, and ferrocenyl subunits, are synthesized through rearrangements involving benzyl alcohols. Such α-trifluoromethylated amino acids demonstrate the synthetic versatility of oxazole derivatives in creating building blocks for drug development (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Antimicrobial Activity
Derivatives synthesized from this compound exhibit antimicrobial activity. This aspect is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The ability to synthesize compounds with significant antimicrobial properties underscores the importance of oxazole derivatives in medicinal chemistry (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRDBNLRNFKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379635 |
Source


|
| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18955-88-9 |
Source


|
| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)


![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
